

performance of aluminium silicide vs titanium silicide in contacts

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Guide to the Performance of Aluminum Silicide vs. Titanium Silicide in Electrical Contacts

For researchers and professionals in semiconductor technology, the choice of contact material is critical to device performance and reliability. Aluminum silicide (Al-Si) and titanium silicide (TiSi₂) are two prominent materials used to form ohmic contacts in integrated circuits. This guide provides an in-depth comparison of their performance, supported by experimental data, to aid in the selection of the appropriate material for specific applications.

Performance Comparison at a Glance

A summary of the key performance metrics for aluminum silicide and titanium silicide is presented below. It is important to note that these values can vary depending on the specific fabrication processes and substrate conditions.



Performance Metric	Aluminum Silicide (Al-Si)	Titanium Silicide (TiSi ₂)
Specific Contact Resistivity $(\Omega \cdot cm^2)$	10^{-7} - 10^{-4} [1] (on polysilicon); ~5.4 x 10^{-6} [2] (on p-type Si)	2.1 x 10 ⁻⁹ - 7 x 10 ⁻⁷ [3]
Sheet Resistance (Ω/sq)	~0.25 (for a 100 nm film)[4]	1.2 - 2.4 (C54 phase, 100 nm film)[5]
Thermal Stability (°C)	Up to ~450[1][2]	Up to ~900[5][6]
Junction Leakage Current (A/cm²)	Prone to increase with temperature due to Al spiking[7][8]	Can range from < 10 ⁻⁹ to > 10 ⁻⁷ depending on processing[9]

In-Depth Analysis of Performance Metrics Specific Contact Resistivity

Titanium silicide, particularly when formed by chemical vapor deposition (CVD), can achieve significantly lower specific contact resistivity, with values reported as low as $2.1 \times 10^{-9} \Omega \cdot \text{cm}^2$. [3] This is a key advantage for advanced CMOS technologies where contact resistance is a major contributor to overall device resistance. Aluminum-silicon contacts typically exhibit higher contact resistivity, in the range of 10^{-6} to $10^{-7} \Omega \cdot \text{cm}^2$ after annealing.[1][2] The lower contact resistance of TiSi₂ is attributed to its favorable interface properties with silicon.

Sheet Resistance

Titanium silicide exists in two main phases: the metastable, higher-resistivity C49 phase (60-70 $\mu\Omega\cdot cm$) and the stable, lower-resistivity C54 phase (12-24 $\mu\Omega\cdot cm$).[5][10] The formation of the C54 phase is crucial for achieving low sheet resistance in contacts and interconnects. In contrast, aluminum with 1% silicon has a bulk resistivity of approximately 2.53 $\mu\Omega\cdot cm$, which can translate to a lower sheet resistance for a given thickness.[4] However, the overall contact resistance, which is often more critical, is where TiSi₂ excels.

Thermal Stability

Titanium silicide demonstrates superior thermal stability, remaining stable at temperatures up to 900°C.[5][6] This allows for greater flexibility in subsequent high-temperature processing steps. Above this temperature, agglomeration of the silicide film can occur, leading to increased sheet



resistance.[5] Aluminum-silicon contacts have a much lower thermal budget, with annealing typically performed around 400-450°C.[1][2] Higher temperatures can cause "junction spiking," where aluminum diffuses into the silicon substrate, leading to junction shorting and device failure.

Junction Leakage Current

A significant drawback of aluminum-based contacts is the potential for increased junction leakage current, primarily due to the diffusion of aluminum into the silicon (spiking).[7][8] This problem is exacerbated in shallow junctions. While the addition of silicon to the aluminum can mitigate this issue, it does not eliminate it entirely.

Junction leakage in TiSi₂ contacts is highly dependent on the fabrication process. While low leakage currents (below 10^{-9} A/cm²) are achievable, improper processing can lead to the diffusion of titanium into the junction depletion region, causing an increase in leakage to levels above 10^{-7} A/cm².[9]

Experimental Methodologies Fabrication of Al-Si Contacts

A common method for forming Al-Si contacts is through physical vapor deposition (PVD), such as sputtering, followed by an annealing step.

- Substrate Preparation: Silicon wafers are cleaned to remove any native oxide and contaminants from the contact windows. This often involves a dip in a dilute hydrofluoric acid (HF) solution.
- Deposition: An aluminum alloy containing approximately 1% silicon is deposited onto the wafer using a technique like DC magnetron sputtering.[11]
- Patterning: A photolithography and etching process is used to define the contact areas.
- Annealing: The wafer is annealed in a forming gas (a mixture of nitrogen and hydrogen) at a
 temperature typically between 400°C and 450°C for about 20-30 minutes.[1][2] This step
 promotes the formation of a good ohmic contact at the Al-Si/Si interface.



Fabrication of TiSi₂ Contacts (Salicide Process)

Titanium silicide is often formed using a self-aligned silicide (salicide) process, which allows for the simultaneous formation of silicide on the source, drain, and gate regions of a transistor.

- Substrate Preparation: Similar to the Al-Si process, the silicon surfaces are cleaned, typically with an HF dip, to remove the native oxide.
- Titanium Deposition: A thin layer of titanium is deposited over the entire wafer, usually by sputtering.
- First Anneal (Formation of C49 Phase): The wafer undergoes a rapid thermal anneal (RTA) at a temperature between 500°C and 700°C.[5] This causes the titanium to react with the exposed silicon areas to form the high-resistivity C49-TiSi₂ phase. The titanium does not react with the silicon dioxide or silicon nitride surfaces.
- Selective Etch: A wet chemical etch is used to selectively remove the unreacted titanium from the oxide and nitride surfaces, leaving the TiSi₂ only in the desired contact areas.
- Second Anneal (Phase Transformation to C54): A second RTA is performed at a higher temperature, typically between 700°C and 900°C, to transform the C49 phase into the lowresistivity C54 phase.[5]

Characterization Techniques

The performance of both Al-Si and TiSi₂ contacts is evaluated using a variety of electrical and physical characterization techniques.

- Contact Resistivity: The transmission line model (TLM) is a widely used method to extract the specific contact resistivity.
- Sheet Resistance: A four-point probe is the standard tool for measuring the sheet resistance of the silicide or metal films.[12]
- Junction Leakage: The current-voltage (I-V) characteristics of p-n junction diodes with the contacts are measured to determine the reverse bias leakage current.

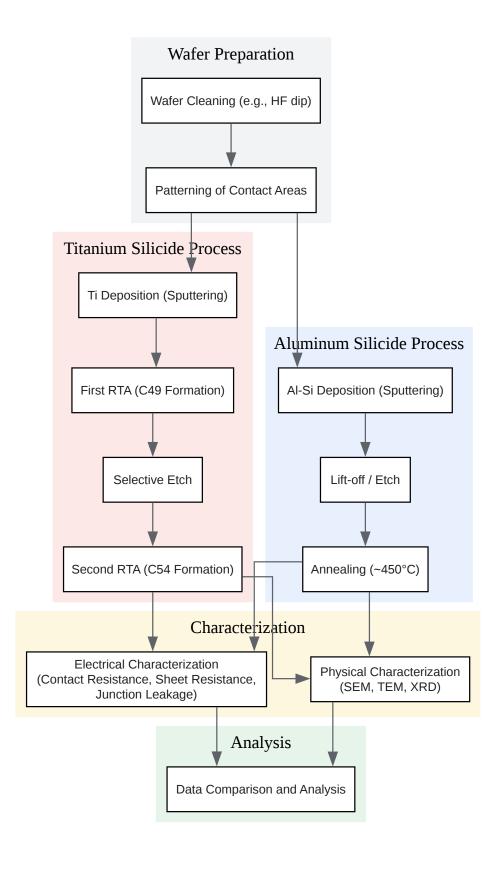


Physical Characterization: Techniques such as Scanning Electron Microscopy (SEM),
 Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are used to analyze the morphology, interface quality, and crystalline phase of the contacts.

Logical Workflow for Contact Material Comparison

The following diagram illustrates a typical experimental workflow for comparing the performance of different contact materials like aluminum silicide and titanium silicide.





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Caption: Experimental workflow for comparing Al-Si and TiSi2 contacts.



Conclusion

The choice between aluminum silicide and titanium silicide for electrical contacts depends on the specific requirements of the semiconductor device.

- Titanium silicide (TiSi₂) is generally the superior choice for high-performance applications due to its excellent thermal stability and the ability to achieve very low contact resistivity. Its robustness to higher processing temperatures makes it more compatible with modern, complex fabrication flows.
- Aluminum silicide (Al-Si) can be a viable, lower-cost option for applications with less stringent thermal budgets and where moderately low contact resistance is acceptable.
 However, careful process control is necessary to mitigate the risk of junction spiking and ensure reliable device operation.

For researchers and drug development professionals working with semiconductor-based sensors and devices, understanding these material properties is crucial for designing robust and reliable systems.

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- To cite this document: BenchChem. [performance of aluminium silicide vs titanium silicide in contacts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3079330#performance-of-aluminium-silicide-vstitanium-silicide-in-contacts]

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